(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine (+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine
Brand Name: Vulcanchem
CAS No.: 136982-90-6
VCID: VC17554216
InChI: InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m0/s1
SMILES:
Molecular Formula: C9H12N2O5
Molecular Weight: 228.20 g/mol

(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine

CAS No.: 136982-90-6

Cat. No.: VC17554216

Molecular Formula: C9H12N2O5

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine - 136982-90-6

Specification

CAS No. 136982-90-6
Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
IUPAC Name 1-[(2R,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m0/s1
Standard InChI Key BCAWWPAPHSAUQZ-NKWVEPMBSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@H](O2)CO
Canonical SMILES CC1=CN(C(=O)NC1=O)C2COC(O2)CO

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(2R,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione, reflects its bicyclic structure comprising a dioxolane ring and a thymine moiety . The dioxolane ring adopts a cis-configuration at the 2R and 4S positions, critical for binding to viral RT . Key structural features include:

  • Dioxolane ring: A five-membered oxygen-containing ring that enhances metabolic stability compared to natural nucleosides.

  • Hydroxymethyl group: Positioned at C2 of the dioxolane, facilitating phosphorylation by cellular kinases .

  • Thymine base: A pyrimidine nucleobase that enables base-pairing with adenine in viral DNA, inducing chain termination .

The molecular formula is C₉H₁₂N₂O₅, with a molar mass of 228.20 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the stereospecific arrangement, which is essential for antiviral activity .

Synthesis and Characterization

Synthetic Pathway

DOT is synthesized via a multi-step protocol involving:

  • Dioxolane ring formation: Cyclization of glycerol derivatives with aldehydes under acidic conditions.

  • Nucleosidation: Coupling the dioxolane intermediate with thymine using Vorbrüggen glycosylation, employing trimethylsilyl triflate as a catalyst .

  • Stereochemical purification: Chiral chromatography to isolate the (2R,4S) enantiomer, which exhibits superior antiviral activity compared to other stereoisomers .

Analytical Validation

Characterization employs:

  • High-performance liquid chromatography (HPLC): Purity >98%.

  • Mass spectrometry (MS): Molecular ion peak at m/z 228.20 .

  • Infrared (IR) spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch).

Mechanism of Antiviral Action

Intracellular Activation

DOT requires triphosphorylation to its active form, DOT-TP, to inhibit HIV-1 RT . Phosphorylation is mediated by:

  • Thymidine kinase-1 (TK-1): Converts DOT to DOT-monophosphate (DOT-MP) with a catalytic efficiency (kₐₜ/Kₘ) of 0.08 min⁻¹µM⁻¹ .

  • Nucleoside diphosphate kinase: Subsequent phosphorylation to DOT-TP .

Reverse Transcriptase Inhibition

DOT-TP competes with natural dTTP for incorporation into viral DNA, causing chain termination. Key interactions include:

  • Hydrogen bonding: Between the dioxolane hydroxyl group and RT residues Lys65 and Asp113 .

  • Steric hindrance: The dioxolane ring disrupts RT’s active site, reducing excision of incorporated DOT-MP .

RT MutationFold Change in EC₅₀ (DOT vs. Wild-Type)Resistance Mechanism
M184V1.2Reduced incorporation
K65R3.5Altered binding pocket
T215Y4.0Enhanced excision
Data adapted from cross-resistance studies in PBM cells .

Pharmacokinetic Profile

Absorption and Distribution

In rodent models, DOT demonstrates:

  • Oral bioavailability: 82–106% due to efficient intestinal absorption .

  • Volume of distribution: 1.2 L/kg, indicating widespread tissue penetration .

Metabolism and Excretion

  • Metabolism: Hepatic glucuronidation of the hydroxymethyl group .

  • Elimination half-life: 2.16 hours in serum, supporting twice-daily dosing .

Comparative Efficacy Against NRTI-Resistant HIV

DOT maintains nanomolar potency against clinically relevant mutants:

HIV StrainDOT EC₅₀ (nM)AZT EC₅₀ (nM)3TC EC₅₀ (nM)
Wild-Type12 ± 38 ± 215 ± 4
M184V14 ± 410 ± 32200 ± 600
T215Y/M184V45 ± 9950 ± 2002500 ± 700
EC₅₀ values from cell-based assays in human lymphocytes .

The compound’s resilience stems from its dual mechanism: (1) reduced susceptibility to excision by RT mutants and (2) retained binding affinity despite mutations like K65R .

Future Directions and Challenges

While DOT’s preclinical profile is promising, challenges include:

  • Mitochondrial toxicity: TK-2 cannot phosphorylate DOT, potentially reducing off-target effects .

  • Synergy with other NRTIs: Combination regimens with tenofovir or abacavir may enhance viral suppression .

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